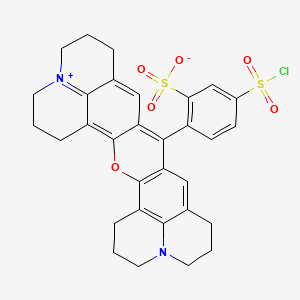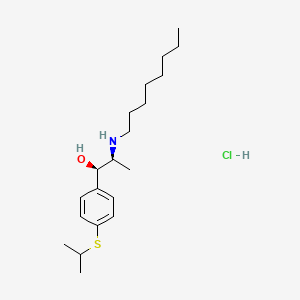
TAMRA-Azide-PEG-Biotin
Vue d'ensemble
Description
TAMRA-Azide-PEG-Biotin is a Biotin PEG Linker that incorporates an azido group to enable click chemistry-mediated labeling of alkyne-tagged proteins . It is commonly used for both visualization and affinity purification of alkyne-tagged molecules . The hydrophilic PEG spacer increases solubility in aqueous media and reduces steric hindrance when binding to streptavidin molecules .
Synthesis Analysis
The synthesis of TAMRA-Azide-PEG-Biotin involves the incorporation of an azido group to enable click chemistry-mediated labeling of alkyne-tagged proteins . This process can be facilitated by copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of TAMRA-Azide-PEG-Biotin is C57H79N11O14S . It has a molecular weight of 1174.37 .Chemical Reactions Analysis
TAMRA-Azide-PEG-Biotin can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
TAMRA-Azide-PEG-Biotin is a solid substance with a dark purple to black color .Applications De Recherche Scientifique
Cellular Acrolein Detection
- Tetramethylrhodamine (TAMRA)-Phenyl Azide as a Probe: This probe, utilizing TAMRA, has been effective in detecting intracellular acrolein in live cells, especially in various breast cancer cell types. This highlights its potential in cancer research for labeling cancerous tissues (Pradipta et al., 2019).
Proteomics
- Proteome-Wide Profiling of Cysteine Residues: A method for proteomic profiling using a clickable alkynyl benziodoxolone with an azide group, which can be functionalized with TAMRA, has shown promise in identifying proteomic targets of curcumin in cancer research (Abegg et al., 2015).
PEG Quantification
- Measurement of Poly(Ethylene Glycol) (PEG): A novel competitive enzyme-linked immunosorbent assay (ELISA) for PEG quantification has been developed, where biotinylated PEG plays a crucial role. This is significant in clinical and experimental medicine (Chuang et al., 2010).
Nanoparticle Development
- Biotin-PEG Gold Nanoparticle Probes: These have been synthesized for the detection of both nucleic acids and proteins, indicating their versatility in diagnostic platforms (Scott et al., 2017).
Drug Delivery
- Camptothecin-Poly(Ethylene Glycol) Conjugates: Conjugates including biotin have shown increased anticancer efficacy and apoptosis induction, illustrating their potential in targeted cancer therapy (Minko et al., 2002).
- SMART Drug Delivery Systems: These systems, incorporating biotin, show promise in targeting specific cells or organs and responding to local stimuli like decreased pH in tumors (Sawant et al., 2006).
Advanced Therapeutics
- MMP-2 Responsive Polymeric Micelles: These micelles have been developed for cancer-targeted intracellular drug delivery, enhancing cancer cell uptake and apoptosis induction (Chen et al., 2015).
Targeted Nanoparticle Delivery
- Tetanus Toxin C Fragment-Conjugated Nanoparticles: These nanoparticles, conjugated with biotin, have shown potential in selectively targeting neuroblastoma cells, important for central nervous system drug delivery (Townsend et al., 2007).
Diagnostic Applications
- Detection of Infections: Biotin-PEG liposomes have been used in experimental infection models for improved scintigraphic imaging of infections (Laverman et al., 2000).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
1797415-74-7 |
|---|---|
Nom du produit |
TAMRA-Azide-PEG-Biotin |
Formule moléculaire |
C57H79N11O14S |
Poids moléculaire |
1174.38 |
Nom IUPAC |
5-((4-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-3,7,21-trioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,14,17-trioxa-4,8,20-triazapentacosyl)carbamoyl)-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate |
InChI |
InChI=1S/C57H79N11O14S/c1-66(2)40-10-13-43-47(36-40)82-48-37-41(67(3)4)11-14-44(48)53(43)42-12-9-39(35-45(42)56(73)74)55(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-49-54-46(38-83-49)63-57(75)64-54/h9-14,35-37,46,49,54H,5-8,15-34,38H2,1-4H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)/t46-,49-,54-/m0/s1 |
Clé InChI |
VENZSFAIMFUMLZ-VNRPUITKSA-N |
SMILES |
O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCNC(CCN(C(CCNC(C3=CC=C(C(C(C=CC(N(C)C)=C4)=C4O5)=C6C5=C/C(C=C6)=[N+](C)/C)C(C([O-])=O)=C3)=O)=O)CCOCCOCCOCCN=[N+]=[N-])=O)=O)[C@@]2([H])N1 |
Apparence |
Solid powder |
Pureté |
>93% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TAMRA-Azide-PEG-Biotin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



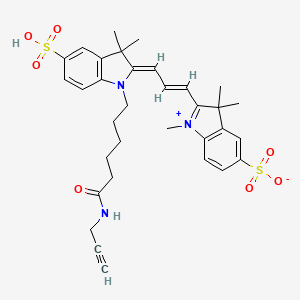
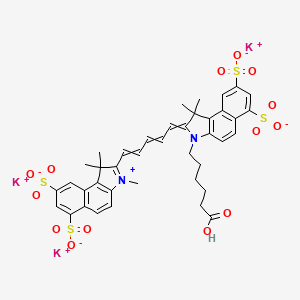
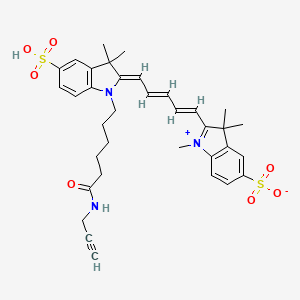
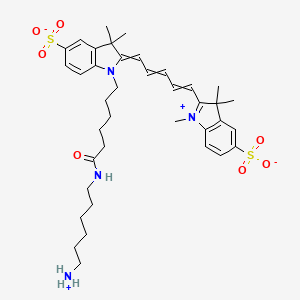
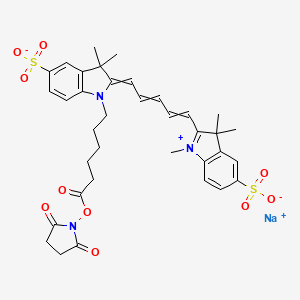

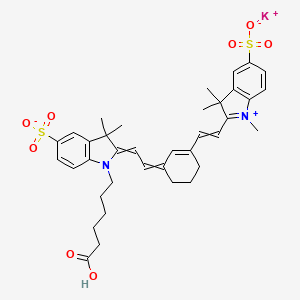

![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)
